2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Biginelli Reaction: The key step involves the condensation of an aldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid. This reaction forms the dihydropyrimidinone core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death. In anticancer research, it may act as an inhibitor of enzymes involved in cell division, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
2-(Methylsulfanyl)ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This structural feature can influence its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C16H20N2O3S |
---|---|
Molecular Weight |
320.4g/mol |
IUPAC Name |
2-methylsulfanylethyl 6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N2O3S/c1-10-4-6-12(7-5-10)14-13(11(2)17-16(20)18-14)15(19)21-8-9-22-3/h4-7,14H,8-9H2,1-3H3,(H2,17,18,20) |
InChI Key |
NCKJPDLWDVILNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCSC |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCCSC |
Origin of Product |
United States |
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